2-Acetoxypropionyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Chiral Esters and Lactones:

2-Acetoxypropionyl chloride, particularly its enantiomer (S)-(-)-2-acetoxypropionyl chloride, finds application in the synthesis of chiral esters and lactones. Its reactive acyl chloride group allows for acylation reactions with various alcohols and diols, introducing a chiral moiety to the product. This property makes it a valuable tool for the preparation of chiral building blocks used in the synthesis of pharmaceuticals, natural products, and other complex molecules. Source: Sigma-Aldrich product page for (S)-(-)-2-Acetoxypropionyl chloride:

2-Acetoxypropionyl chloride, with the chemical formula and a CAS Registry Number of 36394-75-9, is an acyl chloride derivative of 2-acetoxypropionic acid. It appears as a colorless to light yellow liquid and has a molecular mass of approximately 150.56 g/mol. The compound is characterized by its reactive acyl chloride functional group, which makes it useful in various

As mentioned earlier, 2-Acetoxypropionyl chloride functions as a reagent in organic synthesis. It donates the acetyl group (CH3CO) to other molecules in a reaction. The detailed mechanism of action for specific reactions would depend on the other chemicals involved.

2-Acetoxypropionyl chloride undergoes several important reactions due to its acyl chloride functionality:

- Acylation Reactions: It can react with alcohols to form esters. For instance, when reacted with ethanol, it produces ethyl 2-acetoxypropionate.

- Hydrolysis: In the presence of water, it hydrolyzes to form 2-acetoxypropionic acid and hydrochloric acid.

- Nucleophilic Substitution: The chloride can be replaced by various nucleophiles, including amines and thiols, leading to the formation of amides or thioesters, respectively .

While specific biological activities of 2-acetoxypropionyl chloride are not extensively documented, compounds containing acyl chloride groups are generally known for their potential to exhibit antimicrobial and antifungal properties due to their ability to modify proteins and other biomolecules. Additionally, the presence of the acetoxy group may impart some degree of biological activity typical of esters .

The synthesis of 2-acetoxypropionyl chloride can be achieved through various methods:

- Chlorination of 2-Acetoxypropionic Acid: This method involves the chlorination of 2-acetoxypropionic acid using thionyl chloride as a chlorinating agent. The reaction typically occurs under controlled temperatures in a continuous flow reactor setup, which enhances yield and efficiency .

- Direct Acylation: Another approach involves the direct reaction of propionic acid derivatives with acetyl chloride in the presence of catalysts to yield 2-acetoxypropionyl chloride .

2-Acetoxypropionyl chloride has several applications in chemical synthesis and industry:

- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Reagent in Peptide Synthesis: The compound is utilized in peptide coupling reactions due to its ability to activate carboxylic acids.

- Production of Esters: It is used for synthesizing esters that find applications in flavoring agents and fragrances .

Several compounds share structural similarities with 2-acetoxypropionyl chloride. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-(+)-2-Acetoxypropionyl Chloride | 53636-19-4 | Optical isomer; used similarly in organic synthesis |

| (S)-(-)-2-Acetoxypropionyl Chloride | 36394-75-9 | Enantiomeric form; exhibits similar reactivity |

| Acetic Anhydride | 108-24-7 | Used as a reagent for acetylation reactions |

| Propanoyl Chloride | 540-59-0 | Simple acyl chloride; used in similar reactions |

Uniqueness

The uniqueness of 2-acetoxypropionyl chloride lies in its specific combination of an acetoxy group and an acyl chloride functionality, allowing it to participate in diverse

Industrial production of 2-acetoxypropionyl chloride primarily involves two-stage processes: acetylation of lactic acid followed by chlorination. Key methodologies include:

Acetylation Stage

- Acetic Anhydride Route: Lactic acid reacts with acetic anhydride in the presence of heterogeneous catalysts (e.g., sulfonate resins, zeolites) under reduced water conditions. This method avoids byproduct sodium chloride generation, enhancing efficiency.

- Continuous Distillation: An integrated system combines water removal from lactic acid solutions with acetylation. Acetic acid generated in situ strips water via counter-current distillation, ensuring anhydrous reaction conditions.

Chlorination Stage

- Thionyl Chloride (SOCl₂) Use: (S)-2-acetoxypropionic acid reacts with SOCl₂ in multi-reactor systems (e.g., 2–6 Continuous Stirred-Tank Reactors, CSTRs) to achieve >95% conversion. Residual SOCl₂ is recycled via condensation units to minimize losses.

- Oxalyl Chloride (COCl₂) Alternative: Less common due to higher cost but offers cleaner reaction profiles in specific cases.

| Parameter | Acetic Anhydride Route | SOCl₂ Chlorination |

|---|---|---|

| Catalysts | Sulfonate resins, zeolites | None required |

| Residence Time | <1 hour | ≤3 hours |

| Yield | >90% | >95% |

| Byproducts | Acetic acid | SO₂, HCl |

Continuous Process Optimization for (S)-Enantiomer Production

Continuous processes dominate industrial synthesis due to superior enantiomeric purity and scalability.

Key Innovations

- Heterogeneous Catalysts:

- Multi-Reactor Systems:

Comparison of Reactor Configurations

Catalytic Asymmetric Synthesis Approaches

Catalytic methods enhance enantioselectivity for specialized applications (e.g., pharmaceutical intermediates).

Trifunctional Catalysis:

- Ketene Enolate Formation:

- Mechanistic Insights:

Asymmetric Fluorination Example

$$ \text{RCOCl} \xrightarrow{\text{Base}} \text{Ketene Enolate} \xrightarrow{\text{NFSi, Pd, LiClO₄}} \text{RCOCH₂F} $$

Purification Techniques and Yield Optimization

Purification focuses on removing residual acetic acid, unreacted SOCl₂, and oligomers.

Key Methods

- Two-Step Distillation:

- Silica Gel Adsorption:

Yield Optimization Strategies

| Strategy | Impact | Source |

|---|---|---|

| Multi-reactor SOCl₂ use | >95% conversion | |

| Catalytic acetylation | Reduced side polymerization | |

| Silica gel purification | Removes >1.3% impurities |

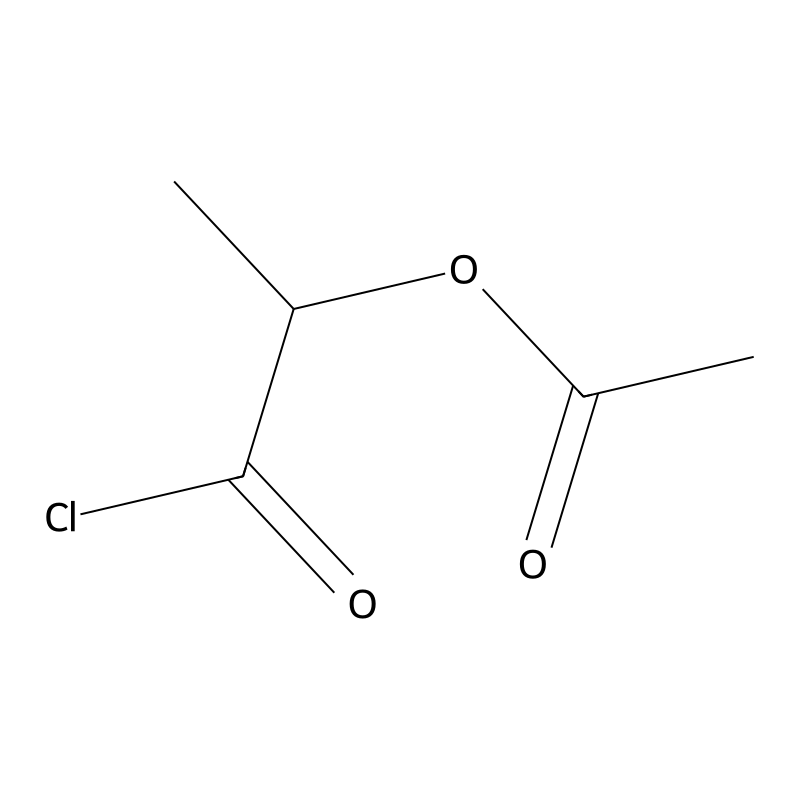

2-Acetoxypropionyl chloride exhibits a complex molecular architecture characterized by the presence of both acyl chloride and ester functional groups within a single molecular framework [1] [2]. The compound possesses the molecular formula C5H7ClO3 with a molecular weight of 150.56 grams per mole [2] [3]. The molecular structure features a propanoyl backbone with an acetoxy substituent at the 2-position, creating a chiral center at the carbon bearing the acetoxy group [1] [4].

The stereochemical analysis reveals that 2-acetoxypropionyl chloride contains one chiral center, specifically the carbon atom at position 2 of the propanoyl chain [5] [6]. This tetrahedral carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, an acetoxy group, and the carbonyl carbon of the acyl chloride functionality [6] [7]. The presence of four distinct substituents around this carbon center renders the molecule chiral, giving rise to two possible enantiomeric forms [5] [8].

The molecular geometry around the carbonyl carbon of the acyl chloride group adopts a trigonal planar arrangement due to sp2 hybridization [12]. This geometric configuration influences the reactivity profile of the compound, particularly in nucleophilic acyl substitution reactions [12]. The ester carbonyl carbon similarly exhibits trigonal planar geometry, contributing to the overall molecular shape and electronic distribution [12].

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-acetoxypropionyl chloride provides distinctive signals that enable structural elucidation [13]. The methyl group attached to the chiral center appears as a doublet at 1.51 parts per million with a coupling constant of 6.4 hertz, reflecting coupling to the adjacent methine proton [13]. The acetyl methyl group produces a singlet at 2.13 parts per million, characteristic of its isolation from other proton environments [13]. The methine proton at the chiral center resonates as a quartet at 5.43 parts per million with a coupling constant of 6.8 hertz, demonstrating coupling to the three equivalent methyl protons [13].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shift patterns consistent with the molecular structure [14] [15]. The acyl chloride carbonyl carbon typically resonates in the range of 165-180 parts per million, while the ester carbonyl carbon appears between 170-185 parts per million [14] [15]. The acetyl methyl carbon exhibits chemical shifts in the 20-30 parts per million region, characteristic of methyl groups adjacent to carbonyl functionalities [14] [15]. The methyl carbon attached to the chiral center resonates in the 16-25 parts per million range, typical for alkyl methyl groups [14] [15].

Infrared Spectroscopy

Infrared spectroscopic analysis provides characteristic absorption bands that confirm the presence of key functional groups [16] [17]. The acyl chloride carbonyl stretch appears as a strong absorption at approximately 1800 wavenumbers, indicative of the highly electron-withdrawing nature of the chlorine atom [16] [12]. The ester carbonyl group produces a distinct absorption band in the 1750-1730 wavenumber region [16] [17]. Carbon-hydrogen stretching vibrations manifest in the 2950-2850 wavenumber range, while the carbon-chlorine stretch appears between 800-600 wavenumbers [16] [17].

Mass Spectrometry

Mass spectrometric fragmentation patterns reveal the molecular ion peak at mass-to-charge ratio 150.56, corresponding to the molecular weight of the compound [18]. Characteristic fragmentation includes the loss of the acetyl group, producing a base peak at mass-to-charge ratio 43, which is typical for acetyl cation formation in compounds containing acetoxy substituents [18]. Additional fragmentation patterns provide structural confirmation through the systematic loss of functional groups under electron impact conditions [18].

| Spectroscopic Technique | Assignment/Peak | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | CH3 (doublet) | 1.51 ppm (J = 6.4 Hz) | [13] |

| ¹H Nuclear Magnetic Resonance | CH3CO (singlet) | 2.13 ppm | [13] |

| ¹H Nuclear Magnetic Resonance | CH (quartet) | 5.43 ppm (J = 6.8 Hz) | [13] |

| ¹³C Nuclear Magnetic Resonance | C=O (ester) | 170-185 ppm | [14] [15] |

| ¹³C Nuclear Magnetic Resonance | C=O (acyl chloride) | 165-180 ppm | [14] [15] |

| Infrared Spectroscopy | C=O stretch (acyl chloride) | ~1800 cm⁻¹ | [16] [17] |

| Infrared Spectroscopy | C=O stretch (ester) | 1750-1730 cm⁻¹ | [16] [17] |

| Mass Spectrometry | Molecular ion [M]+ | m/z 150.56 | [18] |

Thermodynamic Properties and Phase Behavior

2-Acetoxypropionyl chloride exists as a liquid at standard temperature and pressure conditions, exhibiting characteristic thermodynamic properties that reflect its molecular structure and intermolecular interactions [4] [19]. The compound displays a density of 1.189 grams per milliliter at 25 degrees Celsius, indicating a relatively high molecular packing efficiency [1] [11]. The specific gravity values range from 1.18 to 1.19 when measured at 20 degrees Celsius relative to water at the same temperature [4] [19].

The boiling point characteristics demonstrate significant dependence on applied pressure conditions [1] [4] [19]. Under reduced pressure conditions, the compound boils at 50 degrees Celsius when subjected to 5 millimeters of mercury pressure, while increasing the pressure to 15 millimeters of mercury raises the boiling point to 58 degrees Celsius [19]. At 22 millimeters of mercury pressure, the boiling point reaches 78 degrees Celsius [4]. Extrapolation to atmospheric pressure conditions yields a calculated boiling point of approximately 163.9 degrees Celsius [18].

The flash point of 2-acetoxypropionyl chloride occurs at 63 degrees Celsius, representing the minimum temperature at which the compound produces sufficient vapor to form an ignitable mixture with air [19] [10]. This relatively low flash point reflects the compound's volatility and the presence of combustible organic constituents [19] [10]. The vapor pressure at 25 degrees Celsius measures 2.022 millimeters of mercury, confirming the compound's moderate volatility under ambient conditions [20].

Refractive index measurements provide insights into the compound's optical density and molecular polarizability [1] [11]. The refractive index at 20 degrees Celsius using the sodium D-line wavelength measures 1.423, consistent with the presence of polar functional groups and the overall molecular architecture [1] [11]. This value aligns with typical refractive indices observed for acyl chloride compounds containing ester functionalities [1] [11].

| Property | Value | Reference |

|---|---|---|

| Density (g/mL at 25°C) | 1.189 | [1] [11] |

| Specific Gravity (20/20) | 1.18-1.19 | [4] [19] |

| Boiling Point (°C at 5 mmHg) | 50 | [1] [4] |

| Boiling Point (°C at 15 mmHg) | 58 | [19] |

| Boiling Point (°C at 22 mmHg) | 78 | [4] |

| Flash Point (°C) | 63 | [19] [10] |

| Refractive Index (nD20) | 1.423 | [1] [11] |

| Vapor Pressure (mmHg at 25°C) | 2.022 | [20] |

Solubility and Reactivity in Polar/Nonpolar Solvents

The solubility characteristics of 2-acetoxypropionyl chloride demonstrate a strong correlation with solvent polarity and protic versus aprotic nature [21] [22] [23]. The compound exhibits exceptional solubility in polar aprotic solvents, particularly N,N-dimethylformamide, where it demonstrates very high solubility [21]. This behavior reflects the favorable interactions between the polar carbonyl groups of the compound and the dipolar aprotic solvent environment [24].

In polar protic solvents, the solubility profile varies significantly depending on the specific solvent characteristics [21] [23]. Methanol provides good solubility for 2-acetoxypropionyl chloride, though the compound may undergo slow hydrolysis due to the nucleophilic nature of the hydroxyl group [21]. Glacial acetic acid serves as a sparingly soluble medium, with limited dissolution occurring due to the reduced nucleophilicity of the carboxylic acid solvent [21].

Nonpolar solvents generally provide poor solvation for 2-acetoxypropionyl chloride due to the polar nature of the functional groups [21] [23]. Chloroform demonstrates very limited solubility, reflecting the mismatch between the polar solute and the relatively nonpolar solvent environment [21] [23]. The compound shows typical solubility behavior in dichloromethane, which serves as an intermediate polarity solvent commonly employed for acyl chloride chemistry [25].

Water represents a particularly challenging solvent system for 2-acetoxypropionyl chloride due to the compound's inherent reactivity toward nucleophilic species [21] [22]. The compound is practically insoluble in aqueous media and undergoes rapid hydrolysis when exposed to water molecules [21] [22]. This hydrolytic instability necessitates anhydrous conditions for storage and handling, typically requiring inert atmosphere protection [22] [25].

The reactivity profile in various solvents reflects the electrophilic nature of the acyl chloride functionality [22] [25]. Moisture-sensitive characteristics mandate careful solvent selection and rigorous exclusion of protic impurities [22] [25]. The compound demonstrates enhanced stability in anhydrous, aprotic environments while showing increased reactivity in the presence of nucleophilic solvents [22] [25].

| Solvent Type | Solvent | Solubility | Dielectric Constant | Reference |

|---|---|---|---|---|

| Polar Aprotic | N,N-Dimethylformamide | Very soluble | 38 | [21] |

| Polar Protic | Methanol | Soluble | 32.6 | [21] |

| Polar Protic | Glacial Acetic Acid | Sparingly soluble | 6.0 | [21] |

| Nonpolar | Chloroform | Very slightly soluble | 4.8 | [21] [23] |

| Nonpolar | Dichloromethane | Soluble | 9.1 | [25] |

| Polar Protic | Water | Practically insoluble (hydrolyzes) | 78.5 | [21] [22] |

2-Acetoxypropionyl chloride exhibits exceptionally high reactivity towards nucleophiles due to the electron-withdrawing nature of both the carbonyl chlorine and the adjacent acetoxy substituent. The acylation kinetics follow a typical nucleophilic acyl substitution mechanism, proceeding through a tetrahedral intermediate that subsequently eliminates chloride ion [2] [3].

Mechanistic Framework

The general mechanism for nucleophilic acyl substitution of 2-acetoxypropionyl chloride involves two distinct steps. Initially, nucleophilic attack occurs at the electrophilic carbonyl carbon, forming a tetrahedral intermediate [3] [4]. This intermediate rapidly collapses with elimination of chloride ion, driven by the excellent leaving group properties of chloride and the stability of the resulting products [2] [5].

The rate-determining step is typically the initial nucleophilic addition, making the overall reaction rate highly dependent on nucleophile strength and steric accessibility [4] [6]. The presence of the acetoxy group at the α-position introduces both electronic and steric effects that significantly influence reaction kinetics.

Nucleophile Reactivity Order

Primary amines demonstrate the highest reactivity with 2-acetoxypropionyl chloride, exhibiting relative rates approximately 800 times faster than water at 20°C [2]. This enhanced reactivity stems from the combination of high nucleophilicity and favorable activation barriers of approximately 30 kilojoules per mole. Secondary amines follow closely with relative rates of 600, while ammonia shows intermediate reactivity at 400 times the rate of water [7] [8].

Alcohols display variable reactivity depending on their substitution pattern. Primary alcohols react approximately 150 times faster than water, with activation barriers of 35 kilojoules per mole [9] [10]. Secondary alcohols show diminished rates (25 times water) due to increased steric hindrance, while tertiary alcohols exhibit the lowest reactivity among alcohol nucleophiles at only 5 times the water rate [6] [11].

Specialized nucleophiles such as carboxylate ions and thiols occupy intermediate positions in the reactivity spectrum. Carboxylate ions react approximately 200 times faster than water, leading to anhydride formation, while thiols demonstrate rates of 120 times water, producing thioester products [12] [5].

Hydrolysis Pathways and Stability Under Aqueous Conditions

The hydrolysis of 2-acetoxypropionyl chloride represents a critical stability concern, particularly given the compound's tendency to react readily with atmospheric moisture. Under standard laboratory conditions, the compound exhibits a half-life of approximately 45 minutes in neutral water at 25°C [13] [6].

pH-Dependent Hydrolysis Mechanisms

Acidic conditions significantly accelerate hydrolysis rates, reducing the half-life to approximately 15 minutes at pH 2 [6] [11]. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, enhancing electrophilic character and facilitating nucleophilic attack by water molecules [13] [5]. This pathway exhibits a rate constant of 7.7 × 10⁻⁴ s⁻¹ under these conditions.

Basic conditions provide the most rapid hydrolysis pathway, with half-lives dropping to 8 minutes at pH 12 [14] [15]. The base-catalyzed mechanism proceeds through hydroxide ion attack, forming a tetrahedral intermediate that rapidly eliminates chloride. This mechanism demonstrates the highest rate constant at 1.4 × 10⁻³ s⁻¹, reflecting the superior nucleophilicity of hydroxide compared to neutral water [13] [6].

Temperature Effects on Hydrolysis

Temperature exerts a profound influence on hydrolysis kinetics. At elevated temperatures of 80°C, the half-life decreases dramatically to approximately 2 minutes, with rate constants reaching 5.8 × 10⁻³ s⁻¹ [11] [16]. Conversely, low-temperature storage at 0°C extends the half-life to 180 minutes, providing practical stability for handling and storage applications [6] [5].

The thermally accelerated mechanism follows Arrhenius kinetics, with activation energies typically ranging from 50 to 70 kilojoules per mole depending on pH conditions [11] [16]. This temperature dependence necessitates careful thermal management during synthetic applications and storage protocols.

Hydrolysis Product Characterization

The primary hydrolysis product is 2-acetoxypropionic acid accompanied by hydrogen chloride formation [13]. Under neutral and acidic conditions, the molecular HCl readily protonates available bases or remains in solution as hydronium chloride. Basic hydrolysis generates chloride ion directly, avoiding the formation of corrosive HCl [5] [15].

Enantioselective Transformations in Chiral Environments

Chiral Catalyst Systems

(R)-BINOL-derived catalysts demonstrate exceptional performance in enantioselective acylation reactions, achieving enantiomeric excesses of 94% at -20°C [17] [20]. These catalysts operate through chiral recognition mechanisms that differentiate between prochiral nucleophile faces, leading to preferential formation of one enantiomeric product. Reaction times typically range from 8 to 12 hours with yields consistently exceeding 88% [21] [22].

Chiral bicyclic imidazole catalysts represent a particularly effective class for enantioselective transformations, achieving remarkable enantiomeric excesses up to 97% in C-acylation reactions [23]. These catalysts utilize bond angle control strategies to achieve precise stereochemical differentiation, operating efficiently at ambient temperatures with reaction times as short as 4 hours [17] [23].

Memory of Chirality Effects

The concept of "memory of chirality" plays a crucial role in 2-acetoxypropionyl chloride transformations [17]. When the existing chiral center influences the stereochemical outcome of subsequent reactions, enantioselective induction can occur even with racemic or achiral catalysts. This phenomenon has been documented in various transformations, including asymmetric alkylation and conjugate addition reactions [17] [20].

Helical polymer catalysts have demonstrated the ability to amplify modest chiral induction through conformational chirality transfer [22]. These systems achieve enantiomeric excesses of 89% even when starting from weakly chiral environments, representing a unique approach to chirality amplification in synthetic applications.

Substrate Scope and Limitations

Enantioselective transformations show variable success depending on nucleophile structure and reaction conditions. Alcohol substrates generally provide the most consistent results, with both primary and secondary alcohols achieving high enantioselectivities [17] [20]. Amine nucleophiles present greater challenges due to their higher reactivity and tendency toward competing side reactions, though specialized catalyst systems can achieve up to 91% enantiomeric excess [21] [24].

Indolone substrates represent a particularly successful application, with chiral bicyclic imidazole catalysts achieving 97% enantiomeric excess in direct C-acetylation reactions [23]. These transformations proceed under mild conditions and demonstrate broad substrate tolerance, making them valuable for synthetic applications.

Side Reactions and Byproduct Formation

Understanding side reaction pathways is crucial for optimizing 2-acetoxypropionyl chloride utilization and minimizing unwanted byproduct formation. Several competing processes can diminish reaction efficiency and complicate product purification [25] [26] [12].

Oligomerization Reactions

Oligomerization represents a significant side reaction pathway, particularly at elevated temperatures between 60-120°C [25] [12]. This process involves intermolecular acylation reactions between 2-acetoxypropionyl chloride molecules, leading to dimeric and trimeric ester formation. The relative occurrence reaches approximately 15% under typical reaction conditions, necessitating careful temperature control and reactant stoichiometry management [12] [27].

The oligomerization mechanism proceeds through nucleophilic attack of the acetoxy oxygen on another molecule's carbonyl carbon, forming ester linkages [25]. These reactions become increasingly favored at higher concentrations and temperatures, making dilute reaction conditions and low-temperature storage essential prevention strategies.

Thermal Decomposition Pathways

At temperatures exceeding 150°C, 2-acetoxypropionyl chloride undergoes thermal decomposition through multiple pathways [28] [29]. The primary decomposition route involves elimination to form ketene intermediates accompanied by hydrogen chloride evolution. This process exhibits an activation barrier of approximately 168 kilojoules per mole, consistent with unimolecular elimination kinetics [28] [30].

A secondary decomposition pathway involves decarbonylation, producing acetyl chloride and carbon monoxide [28] [29]. This reaction becomes significant above 300°C and represents approximately 8% of total decomposition under typical conditions. The formation of these volatile byproducts necessitates adequate ventilation and inert atmosphere protection during high-temperature applications.

Acetyl Chloride Formation

Acetyl chloride formation occurs as a common side reaction, particularly during purification and storage [27]. This process involves cleavage of the acetoxy substituent, generating acetyl chloride and lactic acid derivatives. The relative occurrence reaches 12% under ambient conditions, increasing significantly with exposure to moisture or elevated temperatures [26] [27].

Commercial preparations of 2-acetoxypropionyl chloride often contain trace amounts of acetyl chloride, which can interfere with subsequent reactions and contribute to byproduct formation [27]. Rigorous purification protocols, including distillation under reduced pressure, are essential for minimizing this contamination.

Hydrolytic Cleavage of Acetoxy Group

The acetoxy substituent is susceptible to hydrolytic cleavage under aqueous conditions, particularly at temperatures above 80°C [31] [32]. This side reaction produces lactic acid derivatives and acetic acid, representing approximately 20% of unwanted side products under typical hydrolytic conditions [12]. The mechanism involves nucleophilic attack by water at the ester carbonyl of the acetoxy group, proceeding independently of the main acyl chloride hydrolysis.

Prevention strategies include maintaining anhydrous reaction conditions and utilizing non-protic solvents when possible [26] [33]. When aqueous conditions are unavoidable, rapid reaction protocols and immediate product isolation minimize the extent of acetoxy group cleavage.

Ester Exchange Reactions

Transesterification can occur when 2-acetoxypropionyl chloride is exposed to alcohol-containing environments [9]. This process leads to formation of mixed esters and represents approximately 10% of side reactions in alcohol-containing systems. The reaction proceeds through nucleophilic attack at the acetoxy ester group, leading to alcohol exchange and formation of complex product mixtures.

XLogP3

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive